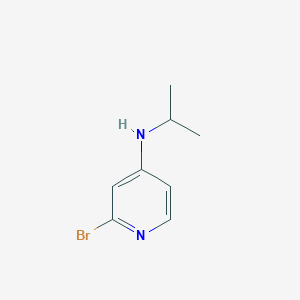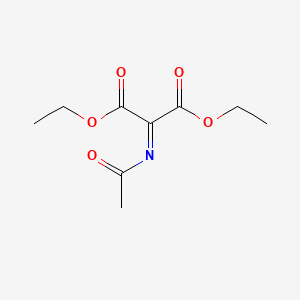
Propanedioic acid, (acetylimino)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (acetylimino)-, diethyl ester: is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.2191 g/mol . It is also known by several other names, including Diethyl acetamidomalonate and Diethyl 2-acetamidomalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanedioic acid, (acetylimino)-, diethyl ester can be synthesized through the reaction of diethyl malonate with acetamide under specific conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the esterification of malonic acid derivatives with ethanol in the presence of an acid catalyst. This process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Propanedioic acid, (acetylimino)-, diethyl ester can undergo substitution reactions where the acetylamino group is replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce malonic acid derivatives and acetamide.
Alkylation: The compound can be alkylated at the alpha position to form various substituted derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Malonic acid derivatives: Through hydrolysis.
Substituted malonates: Through alkylation and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanedioic acid, (acetylimino)-, diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving malonic acid derivatives .
Medicine: It is utilized in the synthesis of certain drugs, including those with anti-inflammatory and analgesic properties .
Industry: The compound is employed in the production of polymers and resins, where it acts as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of propanedioic acid, (acetylimino)-, diethyl ester involves its ability to participate in nucleophilic substitution and addition reactions. The acetylamino group can be targeted by nucleophiles, leading to the formation of various substituted products. The compound can also undergo hydrolysis to release malonic acid derivatives, which are key intermediates in many biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar properties and uses.
Uniqueness: Propanedioic acid, (acetylimino)-, diethyl ester is unique due to its acetylamino group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex organic molecules and pharmaceuticals .
Eigenschaften
CAS-Nummer |
81357-07-5 |
|---|---|
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
diethyl 2-acetyliminopropanedioate |
InChI |
InChI=1S/C9H13NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
VVRHQNQHWYZYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


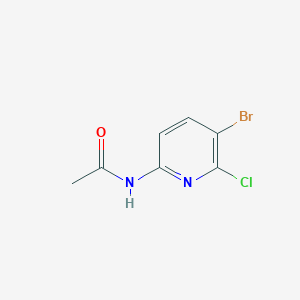
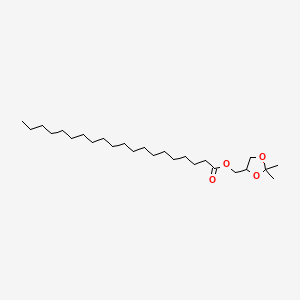
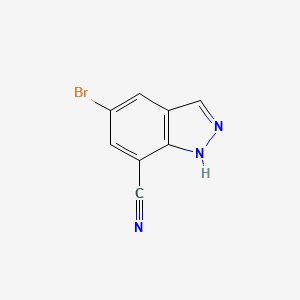
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)

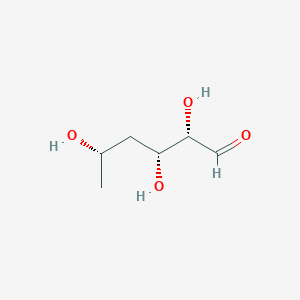
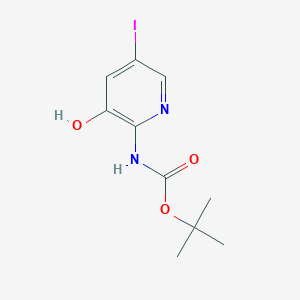
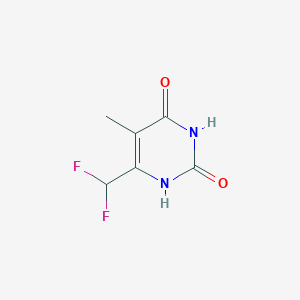
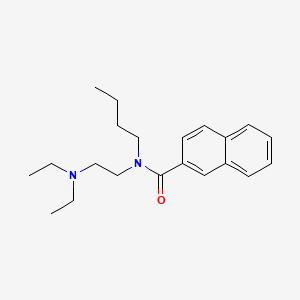
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
